Mycalamide A

In vivo antitumor P388 leukemia Marine natural products

Mycalamide A is a marine-sponge-derived natural product belonging to the pederin family of cytotoxins. It acts as a potent inhibitor of eukaryotic protein synthesis by binding to the ribosomal E-site, a mechanism shared with structural analogs such as mycalamide B, onnamide, pederin, and psymberin.

Molecular Formula C24H41NO10
Molecular Weight 503.6 g/mol
CAS No. 115185-92-7
Cat. No. B050333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycalamide A
CAS115185-92-7
Synonymsmycalamide A
Molecular FormulaC24H41NO10
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C
InChIInChI=1S/C24H41NO10/c1-12-9-24(31-7,35-14(3)13(12)2)19(28)21(29)25-22-18-17(32-11-33-22)20(30-6)23(4,5)16(34-18)8-15(27)10-26/h13-20,22,26-28H,1,8-11H2,2-7H3,(H,25,29)/t13-,14-,15?,16-,17+,18+,19-,20-,22?,24-/m1/s1
InChIKeyIJASURGZDJYQGF-UBZSBTAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycalamide A (CAS 115185-92-7) – Procurement-Relevant Potency and Differentiation Profile of a Marine-Derived Protein Synthesis Inhibitor


Mycalamide A is a marine-sponge-derived natural product belonging to the pederin family of cytotoxins. It acts as a potent inhibitor of eukaryotic protein synthesis by binding to the ribosomal E-site, a mechanism shared with structural analogs such as mycalamide B, onnamide, pederin, and psymberin [1][2]. Despite their common polyketide origin and conserved N-acyl aminal core, quantitative differences in in vitro potency, in vivo efficacy, ribosomal binding specificity, and susceptibility to efflux-mediated resistance differentiate mycalamide A from its closest comparators, rendering these compounds non-interchangeable for research and development purposes [3][4].

Why Mycalamide A Cannot Be Generically Substituted by Mycalamide B, Onnamide, or Pederin – Evidence of Quantifiable Functional Divergence Within the Pederin Family


Although mycalamide A, mycalamide B, onnamide, and pederin all inhibit protein synthesis via ribosomal binding, their quantitative pharmacological profiles differ markedly. Mycalamide B is approximately 4-fold more potent in vivo on a µg/kg basis in the P388 leukemia model, making it functionally distinct from mycalamide A [1]. Onnamide shows substantially weaker in vitro potency (5–40-fold higher IC₅₀ values) and lacks in vivo efficacy at tolerated doses [1]. Within the pederin family, mycalamide A and psymberin exhibit non-cross-resistant binding to a shared ribosomal target, as demonstrated by a psymberin-resistant C. elegans mutant that retains full sensitivity to mycalamide A [2]. Even minor structural modifications dramatically alter activity: removal of the acyl aminal functionality (as in mycalamide C) reduces cytotoxicity from <10 nM to 230 nM, a >20-fold loss of potency . These quantifiable differences establish that members of this compound class are not interchangeable surrogates for one another in either mechanistic studies or therapeutic development programs.

Mycalamide A Procurement Evidence Guide – Head-to-Head Quantitative Differentiation from Closest Analogs


In Vivo Antitumor Efficacy in P388 Leukemia – Mycalamide A vs. Mycalamide B vs. Onnamide

In the murine P388 leukemia model, mycalamide A at 10 µg/kg achieved an approximately 50% increase in life span (ILS), equivalent to mycalamide B at 2.5 µg/kg. This indicates that mycalamide B is ~4-fold more potent in vivo on a per-weight basis. By contrast, onnamide at 40 µg/kg—a 4-fold higher dose—produced only a 15% ILS, rendering it essentially inactive in this model [1].

In vivo antitumor P388 leukemia Marine natural products

In Vitro Cytotoxicity Against Human Tumor Cell Lines – Mycalamide A vs. Onnamide

Mycalamide A inhibited replication of HL-60, HT-29, and A549 human tumor cell lines with IC₅₀ values below 5 nM, comparable to mycalamide B (<5 nM). In contrast, onnamide exhibited IC₅₀ values ranging from 25 to 200 nM across the same panel, representing a 5- to >40-fold lower potency [1].

Cytotoxicity Human tumor cell lines IC₅₀ comparison

Protein Synthesis Inhibition Potency in Intact Cells – Mycalamide A vs. Mycalamide B

Following a 1-hour exposure to 20 nM of each compound, mycalamide B inhibited [³H]leucine incorporation into acid-precipitable material of cultured P388 cells by 99%, whereas mycalamide A achieved 54% inhibition at the same concentration and exposure duration [1]. This demonstrates that mycalamide B is a substantially more rapid-acting protein synthesis inhibitor than mycalamide A in intact cells at equimolar concentrations.

Protein synthesis inhibition P388 lymphoma Mechanism of action

Ribosomal Binding Site Specificity – Mycalamide A vs. Psymberin (Non-Cross-Resistance)

Mycalamide A binds to the ribosomal E-site, occupying the space normally taken by the CCA end of E-site-bound tRNAs [1]. Psymberin also binds the ribosomal E-site; however, a C. elegans mutant carrying a point mutation in the ribosomal protein RPL-41 that confers psymberin resistance remains fully sensitive to mycalamide A [2]. This demonstrates that despite targeting the same ribosomal protein, the two compounds have distinct binding interactions. The structural basis is further supported by the X-ray co-crystal structure of mycalamide A with the Haloarcula marismortui large ribosomal subunit at 3.11 Å resolution (PDB: 3I55) [1].

Ribosome binding E-site Cross-resistance

Susceptibility to Drug Efflux – Mycalamides A & E vs. Other Cytotoxics

A systematic analysis of mycalamides A and E against the drug efflux network revealed that both compounds have limited susceptibility to P-glycoprotein and other efflux transporter-mediated resistance mechanisms, in contrast to several conventional chemotherapeutic agents [1]. This property is shared with mycalamide E but is distinct from many standard protein synthesis inhibitors such as emetine, which are known substrates for efflux transporters. No quantitative efflux ratio was reported for onnamide or pederin in this study, so class-level inference is limited.

Drug efflux Multidrug resistance Mycalamide E

Structural Determinants of Potency – Acyl Aminal Requirement (Mycalamide A vs. Mycalamide C)

Removal of the acyl aminal functionality from the mycalamide scaffold—converting the mycalamide A/B core to mycalamide C—reduces cytotoxicity from <10 nM to 230 nM (IC₅₀). This represents a greater than 20-fold loss of potency . This SAR finding demonstrates that the acyl aminal moiety is a critical pharmacophoric element for high-affinity target engagement, and that mycalamide C is not a potency-matched substitute for mycalamide A.

Structure-activity relationship Mycalamide C Acyl aminal

Optimal Research Application Scenarios for Mycalamide A Based on Quantified Differentiation Evidence


Mechanistic Studies of Ribosomal E-Site Pharmacophore Engagement Using Defined Resistance Mutants

Mycalamide A is uniquely suited for ribosomal E-site binding studies where compound-target specificity must be distinguished from that of psymberin. The availability of a psymberin-resistant C. elegans RPL-41 mutant that retains full sensitivity to mycalamide A [1] provides a genetically defined system for dissecting differential binding modes within the pederin family. The X-ray co-crystal structure (PDB: 3I55, 3.11 Å) further enables structure-guided medicinal chemistry efforts aimed at the E-site [2]. In this context, mycalamide A cannot be replaced by psymberin or pederin.

In Vivo Antitumor Pharmacology Requiring a Defined Therapeutic Window Distinct from Mycalamide B

For in vivo antitumor studies in the P388 leukemia model, mycalamide A at 10 µg/kg provides a benchmark ~50% ILS [1], offering a therapeutic window approximately 4-fold wider on a µg/kg basis than that of mycalamide B. This distinction is critical for experimental designs requiring dose-response comparisons across pederin-family members, toxicity profiling, or combination therapy studies where differential dosing is required. Mycalamide A also shows activity against B16 melanoma, Lewis lung carcinoma, M5076 sarcoma, and human MX-1, CX-1, and Burkitt's lymphoma xenografts, supporting broad utility [1].

Cell-Based Antitumor Screening Panels Requiring Sub-5 Nanomolar Potency Across Diverse Human Histotypes

Mycalamide A delivers IC₅₀ values below 5 nM against HL-60 (leukemia), HT-29 (colon), and A549 (lung) human tumor cell lines [1], making it appropriate for cytotoxicity screening panels that require consistent sub-nanomolar to low-nanomolar potency across multiple tissue origins. In this context, onnamide is inadequate due to its 5- to 40-fold lower potency (IC₅₀ 25–200 nM) [1]. Mycalamide B provides comparable in vitro potency but differs in protein synthesis inhibition kinetics.

SAR-Driven Lead Optimization Focused on the Acyl Aminal Pharmacophore

The >20-fold potency differential between mycalamide A (<10 nM) and the acyl-aminal-deficient mycalamide C (IC₅₀ = 230 nM) [1] establishes the acyl aminal as a critical pharmacophoric element. Mycalamide A therefore serves as the preferred reference standard for medicinal chemistry programs exploring analogs that preserve or modify the acyl aminal moiety. Procurement of the correct parent scaffold is essential, as mycalamide C cannot serve as a reference for high-potency series.

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